molecular formula C7H8LiN3O2 B2503102 Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate CAS No. 2377035-25-9

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B2503102
CAS No.: 2377035-25-9
M. Wt: 173.1
InChI Key: IWBWDSZTPAIDEI-UHFFFAOYSA-M
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Description

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a lithium salt derived from the deprotonated form of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid. The parent acid features a cyclopropane ring fused to a 1,2,4-triazole moiety substituted with a methyl group at the 5-position, conferring chirality due to the stereochemistry of the cyclopropane ring . This compound is cataloged as a building block in synthetic chemistry (EN300-513869), suggesting its utility in drug discovery or materials science. The lithium counterion enhances solubility in polar solvents compared to the free acid, making it suitable for applications requiring ionic reactivity or crystallographic studies .

Properties

IUPAC Name

lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWDSZTPAIDEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1)C2CC2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate serves as an important reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing other complex molecules.

Biological Activities

The compound exhibits potential biological activities due to the presence of the triazole ring, which is known for its diverse pharmacological properties.

Therapeutic Applications

  • Mental Health : The incorporation of lithium suggests potential applications in mood stabilization and treatment of bipolar disorder. Lithium compounds are already established in psychiatry for their efficacy in mood disorders.
  • Antifungal Properties : Triazole derivatives are commonly used as antifungal agents. Research indicates that similar compounds can inhibit fungal growth by disrupting ergosterol synthesis .

Material Science

This compound may also find applications in the development of new materials due to its unique structural properties.

Polymer Chemistry

The compound can be utilized as a building block for polymer synthesis. Its reactive sites allow for copolymerization with other monomers, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

StudyFocusFindings
SynthesisDeveloped synthetic routes demonstrating high yields using Pinner reaction strategies.
Biological ActivityInvestigated antifungal properties against various strains, showing promising results comparable to established antifungals.
Material ScienceExplored its use in creating novel polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a strained cyclopropane ring and a 1,2,4-triazole heterocycle. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural Comparison of Heterocyclic Carboxylates
Compound Name Heterocycle Substituents Metal Ion Molecular Weight (g/mol) Key Properties
Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate 1,2,4-triazole 5-methyl, cyclopropane Li⁺ ~207 (calculated) Chiral, high polarity, lithium salt solubility
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole Amino, hydroxy, thiophene, cyano None ~332 (reported) Planar structure, hydrogen-bonding capacity
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene Ethyl carboxylate, amino None ~242 (reported) Ester functionality, moderate lipophilicity
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Amino, hydroxy, phenyl, cyano None ~348 (reported) Extended conjugation, π-π stacking potential

Key Observations:

Heterocyclic Core : Unlike pyrazole (7a, 11a) or thiophene (7b) derivatives, the lithium compound’s 1,2,4-triazole ring offers distinct electronic properties, including stronger hydrogen-bonding ability and aromatic stability.

Cyclopropane Integration : The strained cyclopropane ring in the target compound introduces steric hindrance and chirality, which are absent in planar analogues like 7a or 11a. This may influence binding affinity in biological systems or crystallographic packing .

Metal Ion Effects: Compared to non-metallated compounds (e.g., 7a, 7b), the lithium salt exhibits enhanced solubility in polar solvents, a critical factor in formulation or crystallization studies. Sodium or potassium salts of the same acid would likely show intermediate solubility due to larger ionic radii .

Pharmacological and Material Relevance

While direct pharmacological data for the lithium compound are unavailable, structurally related triazole derivatives are known for antimicrobial and anticancer activities. The methyl group at the 5-position of the triazole may modulate metabolic stability compared to bulkier substituents in analogues like 11b . In materials science, the lithium salt’s ionic character could facilitate conductivity in polymer electrolytes, contrasting with neutral esters like 7b.

Biological Activity

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate, with a molecular formula of C7H8LiN3O2 and a molecular weight of 173.1 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound is characterized by a cyclopropane ring fused with a triazole moiety. The presence of the triazole ring is particularly noteworthy as it is associated with various biological activities, including antifungal, antibacterial, and anticancer properties. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC7H8LiN3O2
Molecular Weight173.1 g/mol
IUPAC NameLithium; (1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
CAS Number2402789-79-9

Research indicates that compounds containing triazole rings can modulate various biological pathways through enzyme inhibition or receptor interaction. Specifically, this compound may exert its effects via:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be beneficial in cancer therapy.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, impacting cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Inhibition of Lactate Dehydrogenase (LDH) : Compounds similar to this compound have been shown to inhibit LDH activity in cancer cells. LDH plays a crucial role in the metabolic adaptation of cancer cells to hypoxic conditions. Inhibition of this enzyme could lead to reduced lactate production and impaired tumor growth .

Antimicrobial Properties

The triazole ring is well-known for its antifungal properties. Research indicates that derivatives can exhibit significant activity against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Study on Enzyme Inhibition

A study conducted on a series of triazole-based compounds demonstrated that this compound exhibited low nanomolar inhibition against LDHA and LDHB enzymes. This suggests a promising avenue for developing novel anticancer therapies targeting glycolytic pathways .

Structure-Activity Relationship (SAR)

Research into the structure–activity relationships of similar compounds has shown that modifications on the triazole ring significantly affect biological activity. This insight can guide future synthetic efforts to enhance efficacy while minimizing toxicity.

Q & A

Basic Question: What are the optimal synthetic pathways for Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound involves cyclopropane ring formation and triazole moiety integration. A general approach includes:

  • Step 1: Cyclopropanation via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed methods.
  • Step 2: Coupling the cyclopropane carboxylate with 5-methyl-1H-1,2,4-triazole via nucleophilic substitution or metal-mediated cross-coupling .
  • Optimization Variables:
    • Catalyst selection (e.g., Pd vs. Cu for coupling efficiency).
    • Solvent polarity (DMF vs. THF for yield and purity).
    • Temperature (reflux vs. room temperature for stereochemical control).

Table 1: Example Optimization Parameters

VariableTested RangeOptimal ConditionYield (%)Purity (HPLC)
CatalystPd(OAc)₂, CuIPd(OAc)₂ (0.5 mol%)78%98.5%
SolventDMF, THFDMF82%97.2%
Reaction Time6–24 h12 h80%99.1%

Advanced Question: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity data often arise from:

  • Batch variability (e.g., stereochemical impurities).
  • Assay conditions (e.g., cell line specificity, ATP concentration in kinase assays).
  • Target selectivity profiling (off-target effects).

Steps for Resolution:

Reproduce Key Studies: Validate purity via HPLC-MS and NMR (e.g., cyclopropane stereochemistry ).

Dose-Response Curves: Compare EC₅₀ values across assays (e.g., IC₅₀ in µM vs. nM ranges).

Orthogonal Assays: Use SPR (surface plasmon resonance) for binding affinity vs. cell-based functional assays .

Basic Question: What analytical techniques are critical for characterizing the cyclopropane and triazole moieties in this compound?

Methodological Answer:

  • Cyclopropane Ring:
    • X-ray Crystallography: Resolves stereochemistry and bond angles .
    • ¹H NMR: Coupling constants (J = 5–10 Hz for cyclopropane protons).
  • Triazole Moiety:
    • ¹³C NMR: Peaks at δ 150–160 ppm for triazole carbons.
    • IR Spectroscopy: N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Table 2: Key Spectroscopic Signatures

Functional GroupTechniqueSignature Range
Cyclopropane¹H NMRδ 1.2–2.5 ppm (m)
Triazole¹³C NMRδ 148–152 ppm (C3/N1)
Lithium carboxylateFTIR1550–1650 cm⁻¹ (COO⁻)

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase targets).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinities .

Key Parameters:

  • Protonation state of triazole (pH-dependent tautomerism).
  • Conformational flexibility of the cyclopropane ring.

Basic Question: What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the cyclopropane ring under acidic/basic conditions.
    • Oxidation of the triazole moiety.
  • Stability Testing:
    • Accelerated Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
    • Light Sensitivity: UV-Vis spectroscopy to detect photodegradation products.

Table 3: Stability Profile

ConditionDegradation (%)Major Degradant
pH 2.0, 37°C, 24h25%Ring-opened diacid
pH 7.4, 25°C, 1mo5%Triazole oxide

Advanced Question: How can researchers elucidate the compound’s mechanism of action in modulating microbial signaling pathways (e.g., zoospore regulation)?

Methodological Answer:

  • Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated microbial models .
  • Metabolomics: LC-MS profiling to track changes in secondary metabolites (e.g., leucine biosynthesis intermediates).
  • CRISPR-Cas9 Knockouts: Validate target genes (e.g., kinases or transporters linked to zoospore development).

Experimental Design:

  • Use Phytophthora spp. as a model for zoospore studies.
  • Dose-dependent assays with leucine analogs as controls.

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